Fmoc-N-Me-Tyr(tBu)-OH Fmoc-N-Me-Tyr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 133373-24-7
VCID: VC21540239
InChI: InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C29H31NO5
Molecular Weight: 473.6 g/mol

Fmoc-N-Me-Tyr(tBu)-OH

CAS No.: 133373-24-7

Cat. No.: VC21540239

Molecular Formula: C29H31NO5

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-Me-Tyr(tBu)-OH - 133373-24-7

CAS No. 133373-24-7
Molecular Formula C29H31NO5
Molecular Weight 473.6 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1
Standard InChI Key WTLSDEYZKFJXFT-SANMLTNESA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structural Characteristics

Fmoc-N-Me-Tyr(tBu)-OH, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, is a protected amino acid derivative with three key structural elements: the Fmoc (fluorenylmethyloxycarbonyl) group protecting the amino functionality, N-methylation of the amino group, and tert-butyl (tBu) protection of the tyrosine hydroxyl group .

Basic Properties

The compound has the molecular formula C₂₉H₃₁NO₅ with a molecular weight of 473.56 g/mol . It exists as a white powder or crystalline solid with specific optical activity . The chemical structure features a chiral center that provides its biological relevance in peptide synthesis.

Key Physicochemical Properties

The compound's physicochemical properties make it suitable for peptide synthesis applications:

PropertyValue
CAS Number133373-24-7
Molecular Weight473.56 g/mol
Melting Point186-191°C
Optical Activity[α]₂₂/D -49.0°, c = 0.5% in DMF
Density1.2±0.1 g/cm³
Boiling Point638.9±55.0 °C at 760 mmHg
FormPowder or crystals

These properties derive from multiple research sources and manufacturer specifications .

Structural Analysis and Identification

Chemical Structure Representation

The structural complexity of Fmoc-N-Me-Tyr(tBu)-OH can be represented through various chemical notation systems. The SMILES notation for this compound is:
CN(C@@HC(O)=O)C(=O)OCC2c3ccccc3-c4ccccc24

Its InChI representation provides a more comprehensive structural description:
InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1

Crystallographic Data

X-ray crystallography studies have yielded detailed structural information about Fmoc-N-Me-Tyr(tBu)-OH in its crystalline form:

ParameterValue
Space GroupP 21 21 21
Space Group Number19
Unit Cell Dimensionsa = 6.4917 Å, b = 17.5357 Å, c = 22.2418 Å
Anglesα = 90°, β = 90°, γ = 90°
Z Value4
Residual Factor0.0338

This crystallographic data provides valuable insights into the three-dimensional arrangement and packing of the molecule in solid state .

Spectroscopic Identification

Mass spectrometry data reveals predicted collision cross section (CCS) values for various adducts of Fmoc-N-Me-Tyr(tBu)-OH:

Adductm/zPredicted CCS (Ų)
[M+H]+474.22748214.4
[M+Na]+496.20942224.7
[M+NH4]+491.25402220.1
[M+K]+512.18336221.0
[M-H]-472.21292217.5

Synthesis Methods and Production

General Synthetic Approaches

The synthesis of Fmoc-N-Me-Tyr(tBu)-OH typically employs (9H-Fluoren-9-yl)methyl carbonochloridate as a key starting material . Multiple synthetic pathways have been documented in the scientific literature, with varying yields and reaction conditions.

Documented Synthetic Protocol

A specific multi-stage synthesis approach has been reported with the following steps:

  • Stage 1: Reaction of N-methyl-N-nosyl-O-tert-butyl-L-tyrosine phenacyl ester with sodium thiophenolate in N,N-dimethylformamide at 20°C for 3 hours under inert atmosphere.

  • Stage 2: Treatment with sodium carbonate in water at pH 9.

  • Stage 3: Reaction with (fluorenylmethoxy)carbonyl chloride in 1,4-dioxane at 0°C.

This synthetic protocol reportedly yields Fmoc-N-Me-Tyr(tBu)-OH with approximately 78% efficiency .

Key Research Contributors

Significant synthetic methodologies have been developed by researchers including Leggio, Antonella; Belsito, Emilia Lucia; De Marco, Rosaria; Liguori, Angelo; Perri, Francesca; and Viscomi, Maria Caterina, as documented in the Journal of Organic Chemistry .

Functional Role in Peptide Synthesis

Protection Strategy Significance

In peptide synthesis, Fmoc-N-Me-Tyr(tBu)-OH serves multiple critical functions. The Fmoc group protects the amino functionality, ensuring selective reactions during peptide chain assembly . This protection group can be selectively removed under mild basic conditions, typically using piperidine, without affecting other protective groups in the peptide chain.

The tert-butyl (tBu) group simultaneously protects the hydroxyl group of tyrosine, preventing unwanted side reactions during coupling steps . This orthogonal protection strategy enables precise control over reaction selectivity.

N-Methylation Advantages

The N-methylation of tyrosine provides several significant advantages in peptide chemistry:

  • Enhanced stability against enzymatic degradation

  • Altered conformational preferences of the resulting peptides

  • Improved pharmacokinetic properties

  • Modified hydrogen bonding capability

  • Potential for increased membrane permeability

These properties make N-methylated peptides particularly attractive as potential therapeutic agents, especially when targeting challenging protein-protein interactions .

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Tyr(tBu)-OH is primarily utilized in solid-phase peptide synthesis workflows, where sequential addition of protected amino acids allows for the construction of complex peptide sequences . The compound's compatibility with standard SPPS methodologies makes it a valuable tool in peptide research laboratories.

Research Applications and Therapeutic Relevance

Therapeutic Peptide Development

The incorporation of N-methylated tyrosine residues into peptides has become an important strategy in drug discovery. Research indicates that Fmoc-N-Me-Tyr(tBu)-OH has been utilized in the development of insulin hot-spot analogs with N-methylated amino acids . These modifications can produce peptides with specific inhibitory properties against protein-protein interactions, potentially leading to new therapeutic approaches for various disease states.

Bioconjugation Applications

Fmoc-N-Me-Tyr(tBu)-OH plays a role in bioconjugation processes, where it helps attach peptides to other biomolecules . This application is particularly valuable in:

  • Development of enhanced drug delivery systems

  • Creation of peptide-based imaging agents

  • Production of antibody-drug conjugates

  • Design of bioactive surface coatings

The compound's selective reactivity makes it ideal for these precision chemistry applications.

Custom Peptide Libraries

Researchers utilize Fmoc-N-Me-Tyr(tBu)-OH to create diverse peptide libraries for screening and identifying new bioactive compounds . These libraries serve as valuable tools for identifying novel therapeutic leads and understanding peptide-protein interactions at a molecular level.

Comparative Analysis with Related Compounds

Structural Analogs

Fmoc-N-Me-Tyr(tBu)-OH can be compared with several structural analogs to understand the impact of specific modifications:

CompoundN-MethylationHydroxyl ProtectionKey Differences
Fmoc-Tyr(tBu)-OHNoYes (tBu)Standard backbone flexibility
Fmoc-N-Me-Tyr-OHYesNoRestricted backbone, unprotected hydroxyl
Fmoc-N-Me-Tyr(Me)-OHYesYes (Me)Smaller protecting group on hydroxyl
Fmoc-Tyr(tBu)-Ser(ψMe,Mepro)-OHNoYes (tBu)Contains pseudoproline dipeptide structure

This comparison highlights the unique combination of features present in Fmoc-N-Me-Tyr(tBu)-OH that make it valuable for specific peptide synthesis applications .

Protection Group Comparison

The tert-butyl (tBu) protection of the tyrosine hydroxyl offers specific advantages compared to other protection strategies:

  • High stability under Fmoc deprotection conditions

  • Selective removal under acidic conditions

  • Steric bulk that can influence peptide conformation

  • Compatibility with standard solid-phase peptide synthesis protocols

These properties must be considered when selecting the appropriate tyrosine derivative for specific peptide synthesis applications .

Storage ParameterRecommendation
Temperature2-8°C or -20°C
ConditionDry, sealed container
Light ExposureProtected from light
HumidityLow humidity environment

Proper storage is essential to maintain the compound's integrity for research and synthetic applications .

Stability Factors

The stability of Fmoc-N-Me-Tyr(tBu)-OH is influenced by several factors:

  • Moisture sensitivity: The Fmoc group can be susceptible to hydrolysis under certain conditions

  • Base sensitivity: The Fmoc group is base-labile and can be removed under basic conditions

  • Temperature effects: Higher temperatures may accelerate degradation

  • Oxidation potential: Extended storage may lead to oxidation of sensitive functional groups

Understanding these stability considerations is crucial for researchers working with this compound in laboratory settings .

SupplierSize OptionsPrice RangePurity
MySkinRecipes0.2-5.0 g฿954.00-฿13,887.0097%
Sigma-AldrichVariousNot fully specified97%
VWRVariousStarting from 144.62 USDNot specified
Tebubio5 g€658.00Not specified

These pricing structures reflect the specialized nature of the compound and its importance in research applications .

Future Research Directions

Emerging Applications

The unique properties of N-methylated tyrosine residues in peptides suggest several promising future research directions:

  • Development of orally bioavailable peptide therapeutics

  • Creation of peptide inhibitors for challenging protein-protein interactions

  • Design of peptides with enhanced stability in biological environments

  • Exploration of conformationally restricted peptides with improved target selectivity

These applications will likely drive continued interest in Fmoc-N-Me-Tyr(tBu)-OH as a key building block in advanced peptide synthesis .

Synthetic Methodology Improvements

Research into more efficient and cost-effective synthesis methods for Fmoc-N-Me-Tyr(tBu)-OH represents an active area of investigation. Improvements in synthetic approaches could potentially reduce production costs and increase accessibility for research purposes .

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